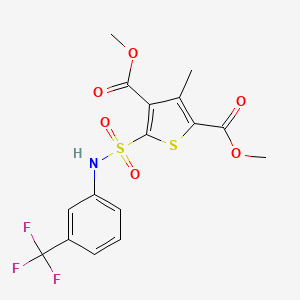

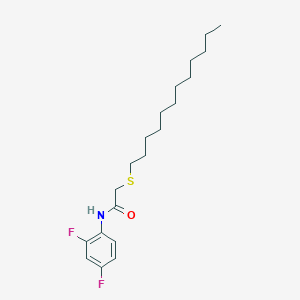

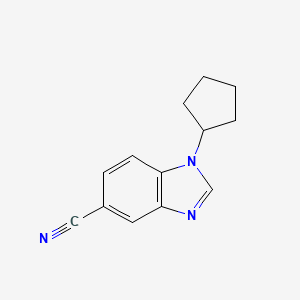

![molecular formula C7H10N2O B2493331 [(5R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl]methanol CAS No. 2580099-70-1](/img/structure/B2493331.png)

[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Heterocyclic compounds, especially those containing pyrrolo and imidazole rings, are of significant interest due to their biological activities and applications in medicinal chemistry. The synthesis and analysis of these compounds, including [(5R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl]methanol, are crucial for understanding their chemical and physical properties, which can lead to potential pharmaceutical applications.

Synthesis Analysis

The synthesis of heterocyclic compounds like the one often involves complex reactions, including C-H functionalization, catalyzed cross-coupling, and cyclization processes. Techniques such as microwave-induced reactions have been utilized for efficient synthesis of pyrrole and imidazole derivatives, offering a green, rapid, and high-yielding method for heterocyclic compound synthesis (Banik, Kamboj, & Bajpai, 2023).

Wissenschaftliche Forschungsanwendungen

1. Antimicrobial Activity

A study highlighted the synthesis of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole derivatives, showing significant antibacterial and antifungal activities. Specifically, a compound synthesized from 3-aryl-6, 7-dihydro-5H-pyrrolo[1,2-a]imidazoles demonstrated broad-spectrum activity against various bacteria and fungi, though it also exhibited high hemolytic activity against human red blood cells and cytotoxicity against HEK-293 cells (Demchenko et al., 2021).

2. Polymerization Activity

Chiral dialkylaluminum 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-olates were studied for their polymerization activity. These compounds demonstrated effectiveness in the ring-opening polymerization (ROP) of e-caprolactone, with kinetic studies revealing a first-order reaction of polymerization (Basiak et al., 2017).

3. Synthesis and Characterization

The crystal structure of a related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, was analyzed, providing insights into the molecular structure and interactions within the crystal. This study contributes to a deeper understanding of the structural properties of similar imidazole derivatives (Elaatiaoui et al., 2014).

4. Synthesis of Derivatives

Synthesis of various derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was explored, including methods for functionalizing and modifying these compounds. This research aids in developing novel derivatives with potential applications in various fields (Kavina et al., 2018).

5. Electrochemical Evaluation

Electrochemical studies were conducted on substituted imidazo[4,5- d ]pyrrolo[3,2- f ][1,3] diazepine scaffolds, highlighting the importance of these structures in electrochemical applications. This research could pave the way for new developments in materials science and electrochemistry (Zaki et al., 2012).

Wirkmechanismus

Mode of Action

It is known that the molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties .

Eigenschaften

IUPAC Name |

[(5R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-5-6-1-2-7-8-3-4-9(6)7/h3-4,6,10H,1-2,5H2/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRFCMKWUJAVNV-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=CN2C1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=NC=CN2[C@H]1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2493253.png)

![3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2493257.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2493260.png)

![1-[3-[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2493266.png)

![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide](/img/structure/B2493270.png)